1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one
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Overview
Description
1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one typically involves the reaction of 2-methylpyridine derivatives with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl or thione group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
3-Hydroxy-1-alkyl-2-methylpyridine-4-thiones: These compounds share a similar core structure but differ in the alkyl group attached to the nitrogen atom.
Pyridinylimidazole derivatives: These compounds have a similar pyridine ring structure and are known for their biological activities.
Uniqueness: 1-ethyl-2-methyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one is unique due to its specific ethyl and hydroxyl substitutions, which confer distinct chemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
1-ethyl-3-hydroxy-2-methylpyridine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-3-9-5-4-7(11)8(10)6(9)2/h4-5,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMONGQRZFRDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=S)C(=C1C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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